H-Arg-Arg-Arg-Arg-Trp-Trp-NH2

TRPV1 pharmacology Pain research Schild analysis

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 (commonly designated L-R4W2 or RRRRWW-NH2, CAS 206350-79-0) is a synthetic, cationic hexapeptide composed of four consecutive L-arginine residues followed by two C-terminal L-tryptophan residues with a C-terminal amide modification. It belongs to the arginine-rich hexapeptide class originally identified as blockers of the vanilloid receptor TRPV1 (VR1).

Molecular Formula C46H71N21O6
Molecular Weight 1014.2 g/mol
Cat. No. B12353990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Arg-Arg-Arg-Trp-Trp-NH2
Molecular FormulaC46H71N21O6
Molecular Weight1014.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1
InChIKeyMGQHBRDQUJRCLN-UJARKJSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 (L-R4W2): A Potent, Stereoselective Peptide Antagonist of the TRPV1 Vanilloid Receptor for Pain Research


H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 (commonly designated L-R4W2 or RRRRWW-NH2, CAS 206350-79-0) is a synthetic, cationic hexapeptide composed of four consecutive L-arginine residues followed by two C-terminal L-tryptophan residues with a C-terminal amide modification [1]. It belongs to the arginine-rich hexapeptide class originally identified as blockers of the vanilloid receptor TRPV1 (VR1) [1]. L-R4W2 antagonizes TRPV1-mediated ionic currents and Ca2+ transients at submicromolar concentrations and has demonstrated stereospecific competitive antagonism in native adult rat dorsal root ganglion neurons, distinguishing it from earlier non-peptide VR antagonists such as capsazepine and ruthenium red [2].

Stereospecific TRPV1 antagonist probe for neuronal signaling studies
Reported antagonist activity in native DRG neuron Ca²⁺ imaging
Competitive mechanism supports Schild analysis in receptor pharmacology
Arginine-rich hexapeptide class with C-terminal amidation

Why TRPV1 Antagonists Cannot Be Interchanged: The Differentiating Profile of H-Arg-Arg-Arg-Arg-Trp-Trp-NH2


TRPV1 antagonists are a mechanistically and structurally diverse class; substituting one for another without evidence-based justification introduces uncontrolled variables in experimental design. The classic small-molecule antagonist capsazepine exhibits ~1,100-fold lower binding affinity for native TRPV1 compared to L-R4W2 and fails to attenuate capsaicin-induced ocular pain in vivo even at 1 mM [1]. Ruthenium red, a widely used non-competitive pore blocker, lacks both potency and TRPV1 selectivity [1]. Even within the arginine-rich hexapeptide family, single-residue substitutions produce significant potency differences: the analog RRWWIR-NH2 shows a 4-fold higher IC50 than RRRRWW-NH2 [2]. Furthermore, stereochemistry critically determines activity; the all-D enantiomer D-R4W2 is approximately 41-fold less potent than L-R4W2 at native TRPV1 [1]. These quantitative gaps mean that generic interchange with other VR1 antagonists or even closely related peptide analogs will produce substantively different pharmacological outcomes.

Capsazepine or ruthenium red
Affinity at native TRPV1 differs substantially; capsazepine may not achieve effective blockade at experimentally feasible concentrations. Pore blocker ruthenium red lacks TRPV1 selectivity.
All-D enantiomer (D-R4W2)
Stereochemistry determines antagonist potency; the D-enantiomer shows markedly reduced TRPV1 affinity and altered Schild slope. Enantiomeric mismatch compromises assay sensitivity.
Closely related arginine-rich hexapeptides
Single-residue substitutions produce significant potency shifts within the peptide family. Sequence identity is critical; generic “arginine-rich hexapeptide” cannot substitute for L-R4W2.

Quantitative Evidence for H-Arg-Arg-Arg-Arg-Trp-Trp-NH2: Head-to-Head Differentiation Data


Apparent Binding Affinity vs Capsazepine at Native TRPV1: ~1,100-Fold Difference in Dissociation Constant

L-R4W2 displays an apparent dissociation constant (Kd) of 3.7 nM against capsaicin-evoked responses at native TRPV1 in adult rat dorsal root ganglion neurons, compared to 4.1 µM (4,100 nM) for the classic TRPV1 antagonist capsazepine under identical assay conditions, representing an approximately 1,108-fold difference in binding affinity [1]. Schild analysis confirmed competitive antagonism for both compounds, with L-R4W2 yielding a Schild slope of 0.42 and capsazepine a slope of 1.19 [1]. This magnitude of affinity separation is not attainable with capsazepine at experimentally feasible concentrations.

Apparent Kd (capsaicin)
Head-to-head
L-R4W2 3.7 nM
Capsazepine 4100 nM
Supports affinity differentiation context
DRG neuron Ca²⁺ imaging; Schild slopes 0.42 vs 1.19
TRPV1 pharmacology Pain research Schild analysis

Stereoselectivity at Native TRPV1: L-R4W2 vs D-R4W2 — ~41-Fold Potency Differential

In a direct paired comparison within the same study, the all-L-amino acid peptide L-R4W2 (Kd = 3.7 nM vs capsaicin) was approximately 41-fold more potent than its all-D-amino acid enantiomer D-R4W2 (Kd = 153 nM vs capsaicin) at native TRPV1 in adult rat DRG neurons [1]. The Schild slope for D-R4W2 was 0.67, notably closer to unity than L-R4W2's slope of 0.42, suggesting stereochemistry influences not only binding affinity but also the nature of antagonist-receptor interaction [1]. The potency rank order was explicitly established as L-R4W2 > D-R4W2 > capsazepine [1].

Stereoselectivity Kd
Head-to-head
L-R4W2 3.7 nM
D-R4W2 153 nM
Supports enantiomer-attribution review
Schild slope L: 0.42; D: 0.67. DRG neuron assays
Stereospecific pharmacology TRPV1 antagonism Peptide chirality

Sequence-Specific Potency vs Closely Related Arginine-Rich Hexapeptide Analogs: 4- to 20-Fold IC50 Differences

Within the arginine-rich hexapeptide series characterized by Planells-Cases et al. (2000), RRRRWW-NH2 (L-R4W2) exhibited the highest VR-1 blocking potency with an IC50 of 0.10 ± 0.06 µM, compared to IC50 values of 0.40 ± 0.10 µM for RRWWIR-NH2 and 2 ± 1 µM for RYYRRW-NH2 in the same Xenopus oocyte expression system [1]. This represents a 4-fold advantage over RRWWIR-NH2 and a 20-fold advantage over RYYRRW-NH2. Hill coefficients were close to unity for all three peptides (0.76, 0.80, and 0.85 respectively), consistent with a single binding site [1]. The electrical distance δ was 0.2 for RRRRWW-NH2 versus 0.16 for RRWWIR-NH2, indicating that the binding site senses the pore electrostatic field [1].

Sequence IC₅₀ ranking
Head-to-head
R4W2 0.10 µM
RRWWIR-NH₂ 0.40 µM
RYYRRW-NH₂ 2 µM
Reported structure-activity relationship context
Xenopus oocyte VR-1 expression; Hill coeff. ~0.8
Structure-activity relationship Arginine-rich peptides VR1 channel block

In Vivo Functional Differentiation: L-R4W2 Proteolytic Susceptibility vs Proteolysis-Resistant D-Enantiomer

In a capsaicin-induced ocular irritation model in experimental animals, topical application of 10 mM of the L-amino acid hexapeptide RRRRWW-NH2 (L-R4W2) did not significantly reduce the number of capsaicin-evoked scratching movements (29.5 ± 3.1 baseline vs. no significant change), whereas the proteolysis-resistant all-D-amino acid counterpart rrrrww-NH2 reduced ocular irritation by 40% at the same concentration [1]. Importantly, the competitive antagonist capsazepine also failed to attenuate irritation at 1 mM (26.5 ± 3.5 scratching movements vs. 29.5 ± 3.1 baseline) [1]. The analgesic activity of rrrrww-NH2 was concentration-dependent, disappearing at 1 mM (27.5 ± 2.3 scratching movements) [1].

Ocular pain model
Head-to-head
D-rrrrww-NH₂ (10 mM) 40% reduction
L-R4W2 (10 mM) no significant effect
Capsazepine (1 mM) no significant effect
Reported in vivo model-response context
Topical capsaicin irritation; scratching readout
In vivo pharmacology Proteolytic stability Ocular pain model

Binding Site Differentiation: Pore Region Acidic Tetrad Motif vs Capsaicin Binding Pocket

L-R4W2 and related arginine-rich peptides bind to a negatively charged acidic tetrad motif (DXEXXEXXD) located in the TRPV1 pore loop region near the channel entrance, a site that is structurally and functionally distinct from the capsaicin binding pocket [1]. This acidic motif is present in TRPV1 but absent in the close homologues TRPV2 and TRPV3, providing a molecular basis for channel subtype discrimination [1]. The weak voltage-dependence of block (δ ≤ 0.2) and Hill coefficient of ~1.0 are consistent with a single binding site sensing approximately 20% of the membrane electrostatic field, characteristic of a pore-blocking mechanism rather than allosteric modulation via the capsaicin site [2][3].

Binding site topology
Class-level
Pore acidic tetrad motif vs capsaicin pocket
Mechanistic differentiation context
Acidic tetrad absent in TRPV2/3; voltage dependence δ ≤ 0.2
TRPV1 channel structure Binding site mapping Pore block mechanism

Optimal Research and Industrial Application Scenarios for H-Arg-Arg-Arg-Arg-Trp-Trp-NH2


TRPV1 Pharmacological Mechanism Studies Requiring High-Potency, Stereospecific Competitive Antagonism

L-R4W2 is the antagonist of choice for dissecting TRPV1 signaling mechanisms in native neuronal preparations where high-affinity competitive antagonism at nanomolar concentrations is required. Its apparent Kd of 3.7–4.0 nM at native DRG neuron TRPV1 enables complete receptor blockade at submicromolar concentrations without the off-target liabilities associated with capsazepine (>4 µM required) or ruthenium red . The stereospecificity (41-fold L vs. D discrimination) provides a built-in experimental control for verifying TRPV1-specific effects .

Analgesic Drug Discovery Screening and TRPV1-Targeted Pain Research

As the prototypical arginine-rich peptidic TRPV1 antagonist with validated in vivo analgesic activity (demonstrated via its D-enantiomer counterpart), L-R4W2 serves as a reference standard and positive control in TRPV1-focused analgesic screening cascades . Its distinct pore-binding mechanism (acidic tetrad motif) complements small-molecule capsaicin-site antagonist screening, enabling multi-site TRPV1 targeting strategies . The compound's commercial availability from multiple reputable vendors (CAS 206350-79-0, MW 1014.2, purity ≥95%) with documented solubility (≥1 mg/mL in water) ensures reproducibility across screening campaigns .

Structure-Activity Relationship Studies of Peptidic Ion Channel Pore Blockers

The well-characterized potency gradient across arginine-rich hexapeptide variants — RRRRWW-NH2 (IC50 = 0.10 µM) > RRWWIR-NH2 (IC50 = 0.40 µM) > RYYRRW-NH2 (IC50 = 2 µM) — establishes L-R4W2 as the high-potency anchor compound for systematic SAR investigations . Its defined physicochemical properties (net charge +5 at pH 7, molecular weight 1014.2, C-terminal amidation) and known binding determinants (acidic tetrad motif interaction) provide a rational starting point for designing next-generation peptide or peptidomimetic TRPV1 antagonists .

In Vitro Calcium Imaging and Electrophysiology Studies in Sensory Neuron Preparations

L-R4W2 has been specifically validated for Fura-2-based ratiometric Ca2+ imaging in adult rat DRG neurons, the most physiologically relevant native system for studying TRPV1 function in pain pathways . The compound effectively blocks both capsaicin- and RTX-evoked Ca2+ transients, enabling comprehensive pharmacological profiling of TRPV1-mediated nociceptor activation. Its competitive mechanism at native receptors (rightward shift of agonist concentration-response curves without reduction in maximal response) facilitates Schild analysis for quantitative receptor pharmacology . Researchers should note that for in vivo studies, the proteolysis-resistant D-enantiomer or appropriate formulation strategies may be required .

Application
Selection Property
Validation Focus
TRPV1 signaling mechanism studies
Stereospecific competitive antagonism at native receptor
Binding affinity in DRG neuron Ca²⁺ assays
Pain pathway screening cascades
Pore-binding mechanism distinct from capsaicin site
Multi-site TRPV1 targeting in screening panels
Peptidic pore blocker SAR studies
Defined sequence-activity relationship anchor
IC₅₀ gradient across hexapeptide variants
Sensory neuron Ca²⁺ imaging workflows
Reported compatibility with Fura-2 DRG neuron assays
Blockade of capsaicin- and RTX-evoked transients
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